1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one is an organic compound with a unique structure that includes a difluoromethoxy group and a hydroxyphenyl group attached to a propan-2-one backbone
Vorbereitungsmethoden
The synthesis of 1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one can be achieved through several routes. One common method involves the reaction of 2-(difluoromethoxy)phenol with a suitable acetone derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Wissenschaftliche Forschungsanwendungen
1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s overall activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
Phenylacetone: Similar in structure but lacks the difluoromethoxy and hydroxy groups, leading to different chemical properties and applications.
1-Phenylpropan-2-one: Another related compound with different substituents, affecting its reactivity and use in synthesis. The presence of the difluoromethoxy and hydroxy groups in this compound makes it unique, providing distinct chemical and biological properties that are not observed in its analogs.
Eigenschaften
Molekularformel |
C10H10F2O3 |
---|---|
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
1-[2-(difluoromethoxy)-6-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O3/c1-6(13)5-7-8(14)3-2-4-9(7)15-10(11)12/h2-4,10,14H,5H2,1H3 |
InChI-Schlüssel |
XNBIPVPOFDJXIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC=C1OC(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.